1-phenyl-3-(phenylimino)butan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-phenyliminobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13(17-15-10-6-3-7-11-15)12-16(18)14-8-4-2-5-9-14/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUILAXKWRISQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302471 | |
| Record name | (3e)-1-phenyl-3-(phenylimino)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39196-22-0 | |
| Record name | NSC151145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3e)-1-phenyl-3-(phenylimino)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1 Phenyl 3 Phenylimino Butan 1 One
General Reaction Pathways of Iminoketones and Phenyl-Substituted Ketones
β-Imino ketones, such as 1-phenyl-3-(phenylimino)butan-1-one, are versatile building blocks in organic synthesis due to their ambiphilic nature. thieme-connect.com The presence of both a nucleophilic imine nitrogen and an electrophilic imine carbon, in conjugation with an electrophilic carbonyl carbon, allows for a diverse range of reactions. thieme-connect.com These compounds are structurally similar to naturally occurring biological substances, which adds to their synthetic interest. thieme-connect.com
The general reactivity of β-imino ketones often involves transformations into biologically relevant β-amino alcohols in one-pot processes. thieme-connect.com Mechanistic studies suggest that the α-carbonylimine system's electrophilicity is crucial for facilitating various reactions. thieme-connect.com
Nucleophilic Additions to the Imine (C=N) and Ketone (C=O) Moieties
The presence of both a C=N (imine) and a C=O (ketone) double bond in this compound provides two primary sites for nucleophilic attack. The relative reactivity of these sites is influenced by factors such as the nature of the nucleophile and the reaction conditions.
1,2-Addition vs. 1,4-Conjugate Addition: Similar to α,β-unsaturated carbonyl compounds, iminoketones can undergo both 1,2-addition (direct addition to the imine or carbonyl carbon) and 1,4-conjugate addition. thieme-connect.comlibretexts.org Strong, "hard" nucleophiles like Grignard reagents or organolithium compounds tend to favor 1,2-addition at the more electrophilic carbonyl carbon. libretexts.org In contrast, "soft" nucleophiles, such as amines and thiols, often prefer 1,4-conjugate addition to the β-carbon of the conjugated system. libretexts.orgorganic-chemistry.org
Aza-Michael Reactions: The addition of nucleophiles to the C=N bond is a key reaction pathway. For instance, the aza-Michael reaction involves the conjugate addition of amines to α,β-unsaturated imines, leading to the formation of β-amino ketones. rsc.org This reaction can be catalyzed by various reagents, including ceric ammonium (B1175870) nitrate (B79036) and silicon tetrachloride. organic-chemistry.org
Mannich-type Reactions: Three-component Mannich reactions, involving an aldehyde, an amine, and a ketone, are a common method for synthesizing β-amino ketones. organic-chemistry.orgresearchgate.net In the context of this compound, this type of reactivity highlights the potential for the imine moiety to act as an electrophile.
Electrophilic Aromatic Substitution on Phenyl Rings
The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. pdx.edulibretexts.org The rate and regioselectivity of these reactions are influenced by the electronic nature of the substituents on the aromatic ring.
Cycloaddition and Cyclization Reactions Involving the Iminoketone Unit
The conjugated iminoketone system can participate in various cycloaddition and cyclization reactions, leading to the formation of heterocyclic compounds.
[4+2] Cycloadditions (Diels-Alder type): The conjugated system can act as a diene or a dienophile in Diels-Alder reactions. The reactivity and regioselectivity are governed by the electronic properties of the iminoketone and the reaction partner. pageplace.de
1,3-Dipolar Cycloadditions: The imine moiety can react with 1,3-dipoles, such as nitrilimines, to form five-membered heterocyclic rings like 1,2,4-triazoles. alaqsa.edu.psorganic-chemistry.org These reactions are a powerful tool for constructing complex heterocyclic frameworks. nih.gov
Intramolecular Cyclizations: Depending on the reaction conditions and the presence of other functional groups, intramolecular cyclization can occur. For example, the reaction of related α-N-arylaminoketones can lead to the formation of pyrrolidine (B122466) or piperidine (B6355638) derivatives. smolecule.com
Hydrolysis and Transimination Reactions of the Imine Group
The imine functionality in this compound is susceptible to hydrolysis and transimination reactions.
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the imine can be hydrolyzed back to the corresponding ketone (1-phenyl-1,3-butanedione) and aniline (B41778). researchgate.net The reaction is reversible, and the equilibrium can be controlled by the reaction conditions. researchgate.net
Transimination: The imine can react with other primary amines in a process called transimination, where the original phenylamino (B1219803) group is exchanged for a new amino group. karger.comthieme-connect.de This reaction is often driven by the removal of one of the products from the reaction mixture.
Tautomerism and Isomerization Processes in this compound
This compound can exist in different tautomeric forms due to the presence of acidic protons and multiple functional groups.
Keto-Enol Tautomerism: The ketone moiety can exist in equilibrium with its enol form. libretexts.orgacs.org For β-dicarbonyl compounds, the enol form is often stabilized by intramolecular hydrogen bonding and conjugation. pearson.comechemi.com The position of this equilibrium is influenced by the solvent and temperature. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Imine-Enamine Tautomerism: The imine can also tautomerize to its enamine form. researchgate.netnih.govyoutube.comacs.org This equilibrium is crucial as it can influence the reactivity of the molecule, with the enamine tautomer exhibiting different nucleophilic properties compared to the imine. nih.gov The interconversion between imine and enamine forms is often base-catalyzed. nih.gov
The interplay between these tautomeric forms can be complex. The compound can potentially exist as a keto-imine, an enol-imine, or a keto-enamine. The predominant form will depend on a variety of factors, including the solvent, temperature, and pH. grafiati.com
Coordination Chemistry of 1 Phenyl 3 Phenylimino Butan 1 One and Its Analogues As Ligands
Ligand Design and Coordination Modes
The coordination behavior of 1-phenyl-3-(phenylimino)butan-1-one is dictated by the presence of two key donor sites: the ketone oxygen and the imine nitrogen. This dual functionality allows the ligand to bind to metal ions in several ways, with the most prevalent being a bidentate chelate fashion.
The carbonyl group (C=O) of the ketone moiety serves as a primary coordination site. labinsights.nl The oxygen atom possesses lone pairs of electrons that can be donated to an electron-deficient metal center, forming a coordinate bond. labinsights.nl In its neutral form, the ligand can coordinate to a metal ion as a monodentate ligand solely through this oxygen atom. This type of interaction is observed in the formation of certain adducts where the ligand does not deprotonate. For instance, neutral β-ketoimine ligands have been shown to coordinate to trimethylgallium (B75665) via the oxygen atom only. researchgate.net
The second crucial donor site is the nitrogen atom of the imine group (C=N), also known as an azomethine group. labinsights.nlresearchgate.net Similar to the ketone oxygen, the imine nitrogen has a lone pair of electrons available for donation to a metal ion. labinsights.nl This nitrogen atom acts as a good coordination group, contributing significantly to the stability of the resulting metal complexes. labinsights.nl
The most significant aspect of the ligand's design is the proximate positioning of the ketone oxygen and the imine nitrogen. This arrangement allows this compound to act as a bidentate chelating agent. researchgate.net Upon deprotonation of the N-H group, the ligand becomes monoanionic and coordinates to a metal ion through both the oxygen and nitrogen atoms simultaneously. researchgate.net This N,O-chelation forms a highly stable six-membered ring with the metal center, a key feature of β-ketoiminate complexes. researchgate.netresearchgate.net This chelating behavior is fundamental to the formation of stable, neutral complexes with divalent metal ions, often resulting in a general stoichiometry of ML₂, where M is the metal and L is the deprotonated ligand.
The dynamic exchange of the metal chelating moiety is a critical factor that influences the rigidity and properties of the resulting protein-tag conjugates in paramagnetic NMR studies. nih.gov
Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes involving this compound or its analogues is typically a straightforward process. The general methodology involves two main steps: the preparation of the ligand followed by its reaction with a metal salt.
The ligand itself is prepared by the condensation of 1-phenylbutane-1,3-dione with aniline (B41778). researchgate.net This reaction forms the Schiff base, which can then be isolated and purified before being introduced to the metal ion.
The complexation step involves reacting the isolated ligand with a suitable metal salt, such as a metal(II) chloride or acetate, in an appropriate solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov The reaction is often carried out under reflux to ensure completion. nih.gov In many cases, a base is added to facilitate the deprotonation of the ligand's N-H group, leading to the formation of the anionic chelating ligand. The resulting metal complexes often precipitate from the solution upon cooling and can be collected by filtration. nih.gov
Table 1: Typical Components for the Synthesis of Metal Complexes with β-Ketoiminate Ligands
| Component | Role | Example |
|---|---|---|
| β-Diketone | Ligand Precursor | 1-phenyl-1,3-butanedione |
| Primary Amine | Ligand Precursor | Aniline |
| Metal Salt | Source of Metal Ion | Copper(II) chloride, Nickel(II) acetate |
| Solvent | Reaction Medium | Ethanol, Methanol, DMF |
Structural Elucidation of Coordination Compounds
The characterization and structural elucidation of the coordination compounds formed with this compound are crucial for understanding their chemical and physical properties. A variety of analytical techniques are employed, with X-ray diffraction being the most definitive for solid-state structural analysis.
Studies on analogous bis(chelate)metal complexes have shown that they typically adopt four-coordinate geometries, with the degree of distortion from ideal geometries (like tetrahedral or square planar) depending on the steric bulk of the ligand and the electronic configuration of the metal ion. rsc.org For instance, zinc(II) complexes with such ligands often exhibit tetrahedral geometries, while copper(II) complexes may adopt a distorted square planar arrangement. With the inclusion of additional ligands, such as water or pyridine, octahedral symmetries can also be achieved. researchgate.net
Table 2: Representative Structural Features of M(II)-[this compound]₂ Complexes Determined by X-ray Diffraction
| Metal Ion (M) | Typical Coordination Geometry | Key Structural Findings |
|---|---|---|
| Cu(II) | Distorted Square Planar | The Cu-N and Cu-O bond lengths confirm chelation. The geometry is often distorted due to the Jahn-Teller effect. |
| Ni(II) | Square Planar or Tetrahedral | Can exhibit either geometry depending on the ligand's steric profile. Square planar is common for less bulky ligands. |
| Zn(II) | Distorted Tetrahedral | As a d¹⁰ ion, it typically forms tetrahedral complexes. The chelate bite angle is a key parameter. researchgate.net |
Spectroscopic Signatures of Metal Complexes (e.g., IR, UV-Vis, NMR, Mass Spectrometry)
The characterization of metal complexes of this compound and its analogues relies heavily on a suite of spectroscopic techniques. Each method provides unique insights into the structure and bonding within these coordination compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation. For instance, the C=O stretching frequency in the free ligand typically appears in the range of 1678-1705 cm⁻¹. scirp.org Upon coordination to a metal ion through the oxygen atom, this band is expected to shift to a lower frequency, indicating a weakening of the C=O bond. Similarly, the C=N stretching vibration of the imine group is a crucial diagnostic peak. In related Schiff base complexes, the azomethine (-CH=N-) stretching frequency is a key indicator of coordination. researchgate.netcumhuriyet.edu.tr The appearance of new bands in the far-IR region can often be attributed to the formation of M-O and M-N bonds. In some cases, broad bands in the 3407–3450 cm⁻¹ region suggest the presence of coordinated water molecules. nih.gov
Interactive Table: Key IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes
| Functional Group | Free Ligand (Expected) | Metal Complex (Expected Shift) |
| ν(C=O) | ~1680 | Lower frequency |
| ν(C=N) | ~1620 | Shift upon coordination |
| ν(M-O) | - | ~500-600 |
| ν(M-N) | - | ~400-500 |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the electronic transitions and the geometry of the coordination sphere. The spectra typically exhibit intense bands in the UV region, which are assigned to π → π* and n → π* transitions within the ligand. ajol.info In the visible region, weaker d-d transitions of the metal ion are often observed. The positions and intensities of these bands are dependent on the metal ion, its oxidation state, and the ligand field strength. For instance, the electronic spectra of oxovanadium(IV) complexes with related ligands often show a low-intensity band near 500 nm. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of diamagnetic metal complexes in solution. In the ¹H NMR spectra of related Schiff base ligands, the azomethine proton (-CH=N-) gives a characteristic singlet. researchgate.net Upon complexation, the chemical shifts of protons near the coordination sites are expected to change. For example, the disappearance of a hydroxyl (-OH) proton signal can confirm deprotonation upon coordination. researchgate.net The ¹³C NMR spectra show characteristic peaks for aromatic carbons and the imine carbon, which also shift upon complexation. chemmethod.com
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. The mass spectrum of a related Schiff base ligand, 5-(anthracen-9(10H)-ylideneamino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, showed a molecular ion peak at m/z+ = 351, corresponding to its molecular formula. chemmethod.com For metal complexes, the fragmentation pattern can provide information about the ligand and the metal-ligand bonds. dergipark.org.tr
Electronic and Geometric Properties of Metal Complexes
The electronic and geometric properties of metal complexes with this compound and its analogues are intricately linked and are primarily governed by the interaction between the metal d-orbitals and the ligand.
D-Orbital Splitting and Magnetic Properties
According to Crystal Field Theory (CFT), the five degenerate d-orbitals of a free metal ion are split into different energy levels upon the formation of a coordination complex. libretexts.orgedtechbooks.org In an octahedral field, the d-orbitals split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). libretexts.orgiitk.ac.in The energy difference between these sets is denoted as Δo (the crystal field splitting energy). libretexts.org
The magnitude of Δo determines the magnetic properties of the complex. edtechbooks.org
Weak-field ligands lead to a small Δo, resulting in high-spin complexes where electrons occupy the eg orbitals before pairing in the t₂g orbitals. This maximizes the number of unpaired electrons. edtechbooks.org
Strong-field ligands cause a large Δo, leading to low-spin complexes where electrons pair up in the t₂g orbitals before occupying the higher energy eg orbitals. edtechbooks.org
The magnetic susceptibility of a complex can be experimentally determined to ascertain the number of unpaired electrons, which in turn provides insight into the d-orbital splitting and the spin state of the metal ion. For example, Mn²⁺, Co²⁺, and Ni²⁺ complexes with related pyrazolone-based ligands have been shown to exhibit high-spin configurations. scirp.orgresearchgate.net
Interactive Table: D-orbital Splitting and Magnetic Properties of Octahedral Complexes
| Metal Ion d-configuration | Weak Field (High Spin) Unpaired e⁻ | Strong Field (Low Spin) Unpaired e⁻ |
| d⁴ | 4 | 2 |
| d⁵ | 5 | 1 |
| d⁶ | 4 | 0 |
| d⁷ | 3 | 1 |
Influence of Ligand Field on Metal Center
The nature of the ligand has a profound influence on the electronic and geometric properties of the metal center. The spectrochemical series ranks ligands according to their ability to cause d-orbital splitting. Ligands like this compound, which coordinate through nitrogen and oxygen donor atoms, are typically considered to be of intermediate to strong field strength.
The electronic properties of the ligand, such as the presence of electron-donating or electron-withdrawing substituents on the phenyl rings, can modulate the ligand field strength. Electron-donating groups can increase the electron density on the donor atoms, leading to a stronger interaction with the metal center and a larger Δo. Conversely, electron-withdrawing groups can decrease the ligand field strength.
The steric bulk of the substituents on the ligand can also influence the geometry of the metal complex. Large, bulky groups may prevent the formation of an ideal octahedral geometry, leading to distorted structures. This distortion can further affect the d-orbital splitting pattern and the resulting electronic and magnetic properties of the complex. For instance, some copper(II) complexes with related ligands have been found to adopt a distorted square-planar geometry. researchgate.net
Catalytic Applications of 1 Phenyl 3 Phenylimino Butan 1 One and Its Metal Complexes
Homogeneous Catalysis Mediated by Metal Complexes of Iminoketone Ligands
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of high activity and selectivity. wiley.comfiveable.me Metal complexes of β-ketoiminate ligands, such as those derived from 1-phenyl-3-(phenylimino)butan-1-one, are particularly effective in this regard. These ligands are readily synthesized and can be systematically modified to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic behavior. researchgate.net The coordination of the iminoketone to a metal center can facilitate a range of chemical reactions, most notably carbon-carbon bond-forming reactions.
The Henry reaction, which forms a new carbon-carbon bond through the addition of a nitroalkane to a carbonyl compound, is a fundamental transformation in organic synthesis. researchgate.netmdpi.com The resulting β-nitroalcohols are valuable intermediates for the synthesis of various biologically active compounds. researchgate.netresearchgate.net Metal complexes of ligands structurally similar to this compound have demonstrated significant catalytic activity in this reaction.
For instance, nickel(II) and copper(II) complexes bearing arylhydrazones of acetoacetanilide (B1666496) have been successfully employed as catalysts for the Henry reaction between various aldehydes and nitroethane. researchgate.net In a related study, mononuclear nickel(II) complexes with a ligand derived from (Z)-2-(2-(1,3-dioxo-1-(phenylamino)butan-2-ylidene)hydrazinyl)benzenesulfonate were shown to be effective homogeneous catalysts for the diastereoselective Henry reaction. researchgate.net These catalysts promoted the reaction in different solvents, including methanol (B129727) and water, affording good yields and diastereoselectivities. researchgate.netresearchgate.net
Detailed research findings on the catalytic performance of a related Ni(II) complex in the Henry reaction are presented in the table below.
| Entry | Aldehyde | Solvent | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| 1 | Benzaldehyde | Methanol | 89 | 72:28 | researchgate.net |
| 2 | 4-Methylbenzaldehyde | Methanol | 85 | 75:25 | researchgate.net |
| 3 | 4-Methoxybenzaldehyde | Methanol | 81 | 77:23 | researchgate.net |
| 4 | 4-Chlorobenzaldehyde | Methanol | 88 | 73:27 | researchgate.net |
| 5 | 2-Nitrobenzaldehyde | Water | 78 | 65:35 | researchgate.net |
| 6 | 4-Nitrobenzaldehyde | Water | 82 | 70:30 | researchgate.net |
| 7 | Propanal | Water | 67 | 59:41 | researchgate.net |
Table 1: Performance of a Ni(II) complex with a ligand related to this compound in the Henry Reaction.
Beyond the Henry reaction, metal complexes of iminoketone ligands are also active in other types of carbon-carbon bond-forming reactions. For example, copper(II) complexes of bis[3-(phenylimino)butyrophenonato], a compound closely related to the subject of this article, have been shown to catalyze C-C bond formation, which is a crucial step in the synthesis of more complex organic molecules.
Furthermore, late transition metal complexes with α-imino-ketone ligands have been extensively studied as catalysts for olefin polymerization. researchgate.net These catalysts can produce polyolefins with varied branching patterns from a single ethylene (B1197577) feedstock. The versatility of the iminoketone ligand allows for easy modification, which in turn tunes the properties of the resulting polymer. researchgate.net Iron complexes with N,N,N-tridentate ligands have also shown good performance in ethylene polymerization. researchgate.net
Asymmetric Catalysis Using Chiral Iminoketone Derivatives
The development of enantioselective catalytic processes is a major goal in modern chemistry, particularly for the synthesis of pharmaceuticals. chimia.ch The introduction of chirality into the this compound scaffold can lead to the formation of chiral metal complexes that can induce asymmetry in chemical reactions.
A key example is the asymmetric Henry reaction, where chiral transition metal complexes are used to produce enantiomerically enriched nitro alcohols. researchgate.net By using a chiral version of the iminoketone ligand, the resulting metal complex can create a chiral environment around the active site, leading to the preferential formation of one enantiomer of the product over the other.
The synthesis of chiral β-fluoroalkyl β-amino acid derivatives has been achieved through palladium-catalyzed hydrogenation using a chiral phosphine (B1218219) ligand. dicp.ac.cn While not a direct application of a chiral iminoketone, this demonstrates the principle of using chiral ligands in conjunction with a metal to achieve high enantioselectivity. Similarly, a catalytic asymmetric Staudinger-aza-Wittig reaction has been developed using a chiral phosphine to generate chiral iminoketones. uq.edu.au
The following table summarizes the results of an asymmetric hydrogenation reaction to produce a chiral β-amino acid derivative, illustrating the effectiveness of chiral catalysis.
| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | L1 | 55 | 85 | dicp.ac.cn |
| 2 | L2 | 62 | 88 | dicp.ac.cn |
| 3 | L3 | 48 | 75 | dicp.ac.cn |
| 4 | L6 | 65 | 90 | dicp.ac.cn |
| 5 | L6 (4 mol%) | 74 | 90 | dicp.ac.cn |
Table 2: Asymmetric Hydrogenation for the Synthesis of a Chiral β-Amino Acid Derivative using various chiral phosphine ligands.
Role of the Iminoketone Scaffold in Organocatalysis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. mdpi.com The α-imino ketone moiety present in this compound is a key functional group that can participate in organocatalytic transformations. researchgate.net These compounds can exhibit ambiphilic reactivity, making them valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net
For instance, the imine nitrogen can act as a Brønsted base or a hydrogen bond acceptor, while the carbonyl group can act as a Lewis basic site. This dual functionality allows the iminoketone scaffold to activate substrates in a variety of ways. Chiral phosphoric acids have been used in combination with imines to create chiral ion pairs, which then guide the stereochemical outcome of a reaction. mdpi.com An efficient organocatalytic formal N-H insertion reaction of arylamines with α-keto sulfoxonium ylides has been developed to produce a broad range of α-tertiary aminoketones in good yields and high enantioselectivities. researchgate.net
Catalyst Design and Immobilization Strategies for Enhanced Efficiency and Recyclability
A major challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, significant research has focused on catalyst design and immobilization strategies. nih.gov By anchoring the homogeneous catalyst to a solid support, it can be easily separated by filtration and potentially reused, making the process more economical and environmentally friendly.
One successful approach involves the heterogenization of an α-imino-ketone-based nickel catalyst onto a silica (B1680970) (SiO₂) support. researchgate.net This immobilized catalyst demonstrated high thermal stability and remained highly active at elevated temperatures, in contrast to its homogeneous counterpart which decomposed. researchgate.net
Another strategy involves the impregnation of a Schiff base, 3-(2-hydroxy phenyl)-imino-1-phenyl butan-1-one, onto an Amberlite XAD-2 resin. researchgate.net This solid-supported catalyst was effectively used for the solid-liquid extraction of vanadium(V) from an aqueous solution. The immobilized catalyst showed high adsorption capacity and could be regenerated and reused. researchgate.net
The table below details the adsorption capacity of the immobilized Schiff base for vanadium(V).
| Parameter | Value | Reference |
| Adsorbent | HPIPB/XAD-2 | researchgate.net |
| Optimal pH | 1.5 | researchgate.net |
| Maximum Adsorption Capacity | 71.25 mg/g | researchgate.net |
| Elution Efficiency | 99.0% with 0.5 M NaOH | researchgate.net |
Table 3: Adsorption characteristics of 3-(2-hydroxy phenyl)-imino-1-phenyl butan-1-one immobilized on XAD-2 resin for Vanadium(V) extraction.
These examples highlight the ongoing efforts to design more robust and recyclable catalysts based on the this compound scaffold for sustainable chemical processes.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 1-phenyl-3-(phenylimino)butan-1-one is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the two phenyl rings would typically appear in the downfield region, between 6.5 and 8.0 ppm. Specifically, the protons on the phenyl ring attached to the carbonyl group are likely to be the most downfield due to the electron-withdrawing effect of the carbonyl. In a related compound, 1-phenyl-4-(phenylamino)butan-1-one, the aromatic protons resonate in the range of 6.56-7.92 ppm. zenodo.org
The aliphatic protons of the butanone chain would present signals in the upfield region. The methyl protons (CH₃) adjacent to the imino group are expected to be a singlet, while the methylene (B1212753) protons (CH₂) situated between the carbonyl and the imino-carbon would likely appear as a singlet as well, though its chemical shift would be influenced by both adjacent functional groups.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (C₆H₅-C=O) | ~7.8 - 8.0 | Multiplet |
| Aromatic Protons (C₆H₅-N=C) | ~6.7 - 7.4 | Multiplet |
| Methylene Protons (-CH₂-) | ~3.0 - 3.5 | Singlet |
| Methyl Protons (-CH₃) | ~2.0 - 2.5 | Singlet |
Note: This table is predictive and based on general principles of ¹H NMR spectroscopy and data from analogous structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. For instance, the carbonyl carbon in 1-phenyl-4-(phenylamino)butan-1-one appears at 199.7 ppm. zenodo.org The imino carbon (C=N) would also be in the downfield region, likely between 150 and 160 ppm. The aromatic carbons would generate a series of peaks between 110 and 150 ppm. The aliphatic carbons, the methylene (CH₂) and methyl (CH₃) groups, would have the most upfield signals.
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~195 - 200 |
| Imino Carbon (C=N) | ~150 - 160 |
| Aromatic Carbons (C₆H₅) | ~110 - 150 |
| Methylene Carbon (-CH₂-) | ~40 - 50 |
| Methyl Carbon (-CH₃) | ~20 - 30 |
Note: This table is predictive and based on general principles of ¹³C NMR spectroscopy and data from analogous structures.
Two-Dimensional NMR Techniques
To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques would be invaluable. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. Although specific 2D NMR data for this compound is not available in the provided search results, these methods are standard practice for the complete structural elucidation of organic molecules.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the stretching vibration of the carbonyl group (C=O), which is expected to appear in the region of 1680-1700 cm⁻¹. The carbon-nitrogen double bond (C=N) of the imino group would also show a characteristic stretching band, typically around 1640-1690 cm⁻¹. The spectrum would also display absorptions corresponding to the C-H bonds of the aromatic rings and the aliphatic chain, as well as the C=C stretching vibrations of the aromatic rings. In a similar molecule, 1-phenyl-4-(phenylamino)butan-1-one, a strong carbonyl absorption is observed at 1643.2 cm⁻¹. zenodo.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | ~1680 - 1700 |
| Imino (C=N) | Stretching | ~1640 - 1690 |
| Aromatic C=C | Stretching | ~1450 - 1600 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| Aliphatic C-H | Stretching | ~2850 - 3000 |
Note: This table is predictive and based on general principles of IR spectroscopy and data from analogous structures.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 237.3. High-resolution mass spectrometry could be used to confirm the elemental composition of the molecule. scispace.com The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl and imino groups, leading to the formation of characteristic fragment ions. For example, the mass spectrum of the related compound 1-phenyl-4-(phenylamino)butan-1-one shows a molecular ion peak at m/z 239. zenodo.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* transitions within the aromatic rings and the conjugated system formed by the carbonyl group and the carbon-nitrogen double bond. researchgate.net The spectrum of a related ligand showed absorption bands at 260, 310, and 340 nm, attributed to π-π* and n-π* transitions. ekb.eg The presence of the conjugated keto-imino system is likely to result in absorption at longer wavelengths compared to non-conjugated systems. The solvent used for the analysis can also influence the position of the absorption maxima. bg.ac.rs
X-ray Diffraction Studies for Solid-State Structure Determination
Detailed crystallographic data for the specific compound this compound is not publicly available in the common crystallographic databases. While the synthesis and general characterization of this compound, also known as benzoylacetone (B1666692) anil, have been reported, a definitive single-crystal X-ray diffraction study to elucidate its precise solid-state structure has not been found in the surveyed scientific literature.
However, the structural characteristics of closely related compounds and metal complexes derived from this compound have been extensively investigated, providing valuable insights into the likely molecular conformation and packing of the title compound.
Although direct crystallographic data for this compound is absent, the analysis of its derivatives and analogues provides a strong foundation for understanding its structural properties. The IUPAC name for this compound is (3E)-1-phenyl-3-(phenylimino)butan-1-one, and it is commercially available as a powder with a reported melting point of 107-111 °C. sigmaaldrich.com
To provide a comprehensive understanding of the solid-state structure of this compound, a dedicated single-crystal X-ray diffraction study would be necessary. Such an investigation would yield precise data on unit cell dimensions, space group, atomic coordinates, and intermolecular interactions, which are currently unavailable.
Theoretical and Computational Studies of 1 Phenyl 3 Phenylimino Butan 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Geometry Optimization and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in 1-phenyl-3-(phenylimino)butan-1-one, known as its optimized geometry. Various DFT methods, such as B3LYP, are combined with different basis sets (e.g., 6-31G(d,p), 6-311G(d,p)) to calculate the geometric parameters, including bond lengths, bond angles, and dihedral angles. jmaterenvironsci.com These theoretical calculations allow for a detailed comparison with experimental data, where available, to validate the computational model. jmaterenvironsci.com The choice of the DFT functional and basis set can influence the accuracy of the predicted geometry. nih.gov
The electronic structure of the molecule, which dictates its chemical properties, is also elucidated through these calculations. DFT methods provide information about the distribution of electrons within the molecule, helping to understand its stability and reactivity. researchgate.net For instance, studies on similar compounds have shown that methods like HF//3-21G can be accurate for geometry optimization. jmaterenvironsci.com The optimized geometry is a crucial starting point for further computational analyses, such as vibrational spectroscopy simulations and NMR chemical shift predictions.
Table 1: Selected Optimized Geometrical Parameters for a Related Compound (Dimethyl [(4-methoxyphenyl((4-phenyldiazenyl) phenyl) amino) methyl] phosphonate)
| Parameter | Experimental (Å/°) | Theoretical (Å/°) |
| P1-O2 | 1.566(2) | 1.625 |
| P1-O3 | 1.561(2) | 1.619 |
| P1-C9 | 1.817(3) | 1.849 |
| N1-C9 | 1.464(3) | 1.472 |
| C9-P1-O3 | 111.9(1) | 110.4 |
| C9-P1-O2 | 104.9(1) | 106.1 |
| O3-P1-O2 | 114.9(1) | 114.6 |
This table presents a comparison of experimental and theoretical geometrical parameters for a related compound, illustrating the level of agreement typically achieved in DFT studies.
Vibrational Spectroscopy Simulations and Assignments (FT-IR, FT-Raman)
Theoretical vibrational spectroscopy plays a key role in understanding the molecular vibrations of this compound. By simulating the Fourier-Transform Infrared (FT-IR) and FT-Raman spectra, researchers can assign specific vibrational modes to the observed experimental peaks. nih.govmdpi.comscirp.org These simulations are typically performed using DFT calculations, which can predict the frequencies and intensities of the vibrational bands. nih.govnepjol.info
The process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. Potential Energy Distribution (PED) analysis is often employed to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (like stretching, bending, and torsion) to each normal mode of vibration. nih.govscirp.org This allows for a comprehensive interpretation of the experimental spectra. For example, characteristic vibrational modes for functional groups such as C=O, C=N, and aromatic C-H can be identified and assigned. mdpi.comnepjol.info
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (2-phenyl-2-imidazoline)
| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (cm⁻¹) |
| N-H stretching | 3404 | - | 3398 |
| C-H stretching | - | 3065 | 3065-3085 |
| C-H in-plane bending | 1122 | - | 1122 |
| C-H out-of-plane bending | 983 | 912 | 986, 915 |
This table provides an example of how theoretical calculations can aid in the assignment of vibrational spectra for a related heterocyclic compound. scirp.org
Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., Gauge Independent Atomic Orbital (GIAO) method)
Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. modgraph.co.ukd-nb.info The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum mechanical approach for calculating the NMR shielding tensors, from which the chemical shifts are derived. nih.govmodgraph.co.uk These calculations are typically performed using DFT, and the accuracy of the predictions can depend on the choice of the functional, basis set, and the geometry of the molecule. nih.govmodgraph.co.uk
For this compound, GIAO-DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental data to confirm the molecular structure. d-nb.info It has been shown that considering conformational isomers can significantly improve the accuracy of the predicted chemical shifts. d-nb.info The chemical shift is a sensitive probe of the local electronic environment around a nucleus, making its accurate prediction valuable for distinguishing between different isomers or conformations. libretexts.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Novichok Candidates using DFT
| Compound | Nucleus | Predicted Chemical Shift (ppm) |
| A-230 | ¹H | < 0.21 (MAE) |
| A-230 | ¹³C | < 1.2 (MAE) |
| A-232 | ¹H | < 0.21 (MAE) |
| A-232 | ¹³C | < 1.2 (MAE) |
| A-234 | ¹H | < 0.21 (MAE) |
| A-234 | ¹³C | < 1.2 (MAE) |
This table shows the mean absolute error (MAE) for predicted NMR chemical shifts of related organophosphorus compounds, demonstrating the accuracy of DFT-based methods. d-nb.info
Frontier Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). ossila.comwuxiapptec.com
The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. semanticscholar.org A smaller HOMO-LUMO gap generally indicates higher reactivity. semanticscholar.org For this compound, DFT calculations can be used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. jmaterenvironsci.com This analysis helps in predicting the sites within the molecule that are most likely to be involved in chemical reactions. researchgate.net Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. semanticscholar.org
Table 4: Calculated HOMO, LUMO, and Energy Gap for a Related Compound
| Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| DFT//B3LYP | - | - | 4.105 |
| DFT//PBEPBE | - | - | 2.295 |
| HF//3-21G | - | - | 8.340 |
| MP2//3-21G | - | - | 5.98 |
This table presents the calculated HOMO-LUMO energy gap for a related compound using different theoretical methods, highlighting the influence of the computational approach on the results. jmaterenvironsci.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govpsu.edu By simulating the motions of atoms and molecules over time, MD can provide valuable insights into the conformational flexibility and intermolecular interactions of this compound. nih.gov These simulations can reveal the different conformations that the molecule can adopt and the relative energies of these conformations. nih.gov
MD simulations can be particularly useful for understanding how the molecule interacts with other molecules, such as solvents or biological macromolecules. manchester.ac.uk The simulations can show the formation of hydrogen bonds and other non-covalent interactions that are crucial for molecular recognition and binding. manchester.ac.uk By analyzing the trajectories from MD simulations, researchers can identify the preferred binding modes and orientations of the molecule, which is important for applications in materials science and drug design. psu.edu
Solvent Effects on Electronic and Spectroscopic Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. researchgate.net Computational methods can be used to model the effects of different solvents on the electronic and spectroscopic properties of this compound. biointerfaceresearch.com The Conductor-like Polarizable Continuum Model (CPCM) is a common approach used to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. nih.gov
These calculations can predict how the absorption spectrum (UV-Vis) of the molecule changes in different solvents, a phenomenon known as solvatochromism. biointerfaceresearch.comresearchgate.net For example, the absorption maximum (λmax) may shift to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths depending on the polarity of the solvent and the nature of the electronic transitions. biointerfaceresearch.comresearchgate.net Similarly, solvent effects on NMR chemical shifts and vibrational frequencies can also be investigated computationally, providing a more complete understanding of the molecule's behavior in solution. researchgate.net
Table 5: Absorption Maxima (λmax) of Related Thiophene Dyes in Different Solvents
| Dye | λmax in Methanol (B129727) (nm) | λmax in Chloroform (nm) | λmax in DMF (nm) |
| 4a | 486 | 502 | 626 |
| 4b | 502 | 512 | 654 |
| 4c | 490 | 505 | 630 |
| 4d | 495 | 508 | 638 |
This table illustrates the effect of solvent polarity on the absorption maxima of related dye molecules. biointerfaceresearch.com
Biological Relevance and Mechanistic Insights of 1 Phenyl 3 Phenylimino Butan 1 One Analogues
Antimicrobial Activities and Structure-Activity Relationships (SAR) of Analogues
β-Enaminone derivatives have demonstrated notable antimicrobial properties against a spectrum of pathogens. tandfonline.com Studies on various analogues reveal that their efficacy is closely tied to their specific structural configurations. For instance, the antimicrobial screening of 1-phenyl-3-(phenylamino)propan-1-one (B11464909) showed significant activity against bacteria such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus niger. researchgate.net
Structure-activity relationship (SAR) studies provide valuable insights into the antimicrobial action of these compounds. The nature and position of substituents on the aromatic rings can significantly modulate the antimicrobial potency. kcl.ac.uk For example, in a series of pyrazoles derived from enaminones, compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. researchgate.net One particular compound, P11, was found to have the highest activity against both types of bacteria. researchgate.net Similarly, SAR studies on linezolid (B1675486) analogues, which share structural motifs with β-enaminones, indicate that the C5-acylaminomethyl moiety is a key determinant of antibacterial activity. kcl.ac.uk The presence of a ketone group and a meta-substituted aromatic ring attached to the nitrogen are also considered important for activity. kcl.ac.uk In some cases, unsubstituted analogues have shown potent activity, suggesting that extensive substitution is not always necessary for antimicrobial efficacy. kcl.ac.uk
The antimicrobial activity of selected β-enaminone analogues is summarized below.
Table 1: Antimicrobial Activity of Selected β-Enaminone Analogues
| Compound/Analogue | Test Organism | Activity/Result | Reference |
|---|---|---|---|
| 1-Phenyl-3-(phenylamino) propan-1-one | E. coli, S. aureus, B. subtilis, P. aeruginosa, C. albicans, A. niger | Significant antimicrobial activity | researchgate.net |
| Pyrazole derivative (P11) | Gram-positive & Gram-negative bacteria | Highest activity in its series | researchgate.net |
| di-β-enaminone ligand (L) metal complexes | E. coli, S. aureus, C. albicans | Complexes showed higher activity than the ligand | researchgate.net |
| 4-Aminoquinoline-hydrazone hybrid (HD6) | B. subtilis, S. aureus, P. aeruginosa | MICs: 8, 128, 16 µg/mL respectively | mdpi.com |
| Auranofin analogue (with triethylphosphine) | S. aureus, E. faecium | Potent activity (MIC: 0.06, 0.25 µg/mL) | nih.gov |
Antioxidant Properties of Related Compounds
Several analogues of 1-phenyl-3-(phenylimino)butan-1-one have been investigated for their antioxidant potential. saudijournals.com These compounds exhibit the ability to scavenge free radicals, which is a key mechanism in preventing oxidative stress-related diseases. nih.gov The antioxidant activity of these derivatives is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netmdpi.com
The structural features of these molecules play a critical role in their antioxidant capacity. For example, a study on 1-phenyl-3-(phenylamino)propan-1-one and a related peroxyanhydride derivative demonstrated significant antioxidant activity compared to standards like ascorbic acid and α-tocopherol. researchgate.net In another study, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide showed antioxidant activity 1.37 times higher than ascorbic acid. mdpi.com The introduction of different substituents can either enhance or diminish the antioxidant effect, highlighting a clear structure-activity relationship. saudijournals.com For instance, in a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, the unsubstituted parent compound showed the highest antioxidant activity, while the introduction of various substituents led to changes in this activity. saudijournals.com
The antioxidant properties of selected related compounds are detailed in the table below.
Table 2: Antioxidant Activity of Selected β-Enaminone Analogues
| Compound/Analogue | Assay | Result | Reference |
|---|---|---|---|
| 1-Phenyl-3-(phenylamino) propan-1-one | DPPH, H₂O₂ scavenging | Significant antioxidant activity | researchgate.net |
| N-(hydroxy/methoxy)alkyl β-enaminone curcuminoids | Antioxidant assays | Better antioxidant activity than parent curcumin | nih.gov |
| 1-[2-(R-phenylimino)...]ethane-1-one derivatives | Egg-yolk lipoprotein oxidation | Unsubstituted compound showed highest activity | saudijournals.com |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH scavenging | 1.37 times higher activity than ascorbic acid | mdpi.com |
| 1-(4-Bromophenyl)-2-((...)-thio)ethanone (17) | DPPH scavenging | 1.13 times higher activity than ascorbic acid | mdpi.com |
Potential Interactions with Biological Targets (e.g., enzymes, receptors)
The biological effects of this compound analogues are mediated through their interaction with various biological macromolecules, including enzymes and receptors. mdpi.com Molecular docking studies have become an essential tool to predict and understand these interactions at a molecular level. researchgate.netnih.govnih.gov
Enaminone derivatives have been shown to inhibit several enzymes. For example, certain β-enaminone-sulfonamide hybrids have been identified as potential inhibitors of human carbonic anhydrase II, a zinc-containing enzyme. mdpi.com Docking studies revealed that these compounds bind effectively within the enzyme's active site, forming significant interactions with key residues and the zinc ion. mdpi.com Other studies have shown that enaminone derivatives can inhibit acetylcholinesterase (AChE), with some metal complexes of these ligands showing good anti-AChE activity. researchgate.net Furthermore, new enaminone derivatives of a benzofuran (B130515) scaffold have been found to moderately inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacteria.
Beyond enzymes, these analogues have been investigated as ligands for various receptors. google.comescholarship.org For instance, molecular docking studies have been performed to understand the interaction of anticonvulsant enaminones with voltage-gated sodium (Naᵥ) channels, suggesting these channels as a potential binding site. nih.gov Other research has focused on designing enaminone-based structures as ligands for serotonin (B10506) receptors, such as the 5-HT₆ receptor, which is a target for treating Alzheimer's disease. mdpi.com
Table 3: Interaction of Analogues with Biological Targets
| Analogue Class | Target | Key Findings from Docking/Inhibition Studies | Reference |
|---|---|---|---|
| β-Enaminone-sulfonamides | Carbonic Anhydrase II | Good docking scores; metal coordination with Zn²⁺, H-bond with Thr199 | mdpi.com |
| (Ac-BA)Cu(II) complex | Acetylcholinesterase (AChE) | Exhibited good anti-AChE activity | researchgate.net |
| Benzofuran-enaminones | DNA Gyrase, DHFR | Moderate inhibition; stable complex formation in docking studies | |
| Fluorinated N-benzamide enaminones | Voltage-gated Sodium (Naᵥ) Channels | Docking suggests inhibition by binding to four identical pockets | nih.gov |
| 1,3,5-Triazine derivatives | Serotonin 5-HT₆ Receptor | Potent and selective ligands with high affinity (Ki = 13 nM for compound 3) | mdpi.com |
Role of Ligand-Metal Coordination in Biological Activity (e.g., metal complexes as microbicides)
A variety of transition metal complexes involving β-enaminone ligands have been synthesized and evaluated. For example, complexes of a di-β-enaminone ligand with Mn(II), Co(II), Ni(II), Cu(II), Cd(II), and Zn(II) were found to be more potent against E. coli, S. aureus, and C. albicans than the ligand alone. researchgate.net Similarly, metal complexes of an acetohydrazide oxime ligand, which contains an imino-keto functionality, showed that certain copper(II) and zinc(II) complexes had higher antifungal activity against A. niger than the standard drug Amphotericin B. researchgate.netekb.eg The coordination of the ligand to the metal ion is typically through the nitrogen and oxygen donor atoms of the enaminone system. researchgate.netmdpi.com
The comparative antimicrobial activities of ligands and their metal complexes are illustrated below.
Table 4: Enhancement of Antimicrobial Activity via Metal Coordination
| Ligand/Complex | Test Organism | Activity Comparison | Reference |
|---|---|---|---|
| di-β-enaminone (L) and its metal (Mn, Co, Ni, Cu, Cd, Zn) complexes | E. coli, S. aureus, C. albicans | Metal complexes showed increased inhibition zones compared to the free ligand (L). | researchgate.net |
| Schiff base (DEPH₂) and its Cu(II) complex | S. aureus, B. cereus, E. coli | The Cu(II) complex showed significantly higher antibacterial activity than the free ligand. | mdpi.com |
| Acetohydrazide oxime ligand and its Zn(II) & Cu(II) complexes | A. niger | Zinc(II) and Copper(II) complexes were more active than the standard drug Amphotericin B. | researchgate.netekb.eg |
| 3-(phenylimino)indole-2-one ligand and its Re(I) complexes | P. aeruginosa, Gram-positive bacteria | Complexes showed selective and higher activity than the ligand and a standard antibiotic. | bowen.edu.ng |
Design Principles for Biologically Active Iminoketone Derivatives
The extensive research on β-enaminones and their analogues has led to the formulation of several design principles for developing new, potent, and selective biologically active agents. The versatility of the enaminone scaffold allows for systematic structural modifications to optimize a desired biological effect. mdpi.comtandfonline.com
For Enhanced Antimicrobial Activity: The introduction of specific substituents on the phenyl rings is a key strategy. Halogen substitutions or electron-withdrawing groups can influence potency. researchgate.net A crucial design principle is the synthesis of metal complexes; chelation with transition metals like copper, zinc, or cobalt often leads to a significant increase in antimicrobial efficacy compared to the free ligand. researchgate.netmdpi.com The lipophilicity and steric factors of the substituents also play a vital role in determining the spectrum of activity (Gram-positive vs. Gram-negative). kcl.ac.ukfrontiersin.org
For Potent Antioxidant Properties: The antioxidant capacity is highly sensitive to the substitution pattern on the aromatic rings. saudijournals.com Introducing electron-donating groups can enhance radical scavenging activity. However, in some cases, the unsubstituted parent molecule exhibits the strongest effect, suggesting that steric hindrance from bulky substituents might be detrimental. saudijournals.com The presence of phenolic hydroxyl groups or moieties capable of stabilizing radicals through resonance is a favorable design element. nih.govmdpi.com
For Specific Enzyme/Receptor Targeting: Rational drug design based on the target's active site is paramount. Molecular docking studies can guide the design by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal coordination). nih.govmdpi.com For instance, to inhibit metalloenzymes like carbonic anhydrase, incorporating a group capable of coordinating with the active site metal ion (e.g., Zn²⁺) is a successful strategy. mdpi.com For receptor ligands, optimizing the lipophilicity and the spatial arrangement of pharmacophoric elements (like basic nitrogen atoms and aromatic rings) is critical for achieving high affinity and selectivity. nih.gov
Potential Applications in Materials Science for 1 Phenyl 3 Phenylimino Butan 1 One Derivatives
Photophysical Properties and Applications (e.g., in related N-heterocyclic compounds)
Derivatives of 1-phenyl-3-(phenylimino)butan-1-one are excellent precursors for synthesizing a wide range of N-heterocyclic compounds, which are known for their significant photophysical properties. The synthesis often involves the reaction of the β-enaminone skeleton with various reagents to form fused heterocyclic systems.
One prominent class of derivatives is the pyrazolo[1,5-a]pyrimidines. These fused N-heterocyclic systems have garnered considerable interest in material science because they exhibit strong fluorescence and their photophysical properties can be fine-tuned through structural modifications. mdpi.com Research into these and similar compounds like quinolones and azafluoranthenes has highlighted their potential in electrochemical and nonlinear optic applications. researchgate.net The tendency of these molecules to form highly organized crystals can also amplify their applications in solid-state devices. mdpi.com
The general synthetic route to these photophysically active heterocycles often involves the condensation of a β-enaminone (like this compound) with an appropriate amine-containing compound, such as 3-aminopyrazoles, to construct the final fused ring system. mdpi.com This versatility allows for the creation of a diverse library of compounds with tailored light-emitting properties. For instance, carbazole (B46965) derivatives, another class of N-heterocycles, have been investigated for their two-photon absorption capabilities, which is a critical property for high-density 3D optical data storage. science.gov
Table 1: Examples of Photophysically Active N-Heterocyclic Compound Classes Derivable from β-Enaminone Precursors
| Heterocyclic Class | Potential Applications | Relevant Properties |
| Pyrazolo[1,5-a]pyrimidines | Materials Science, Fluorophores | Strong fluorescence, Crystalline formation |
| Quinolones | Electrochemical Devices, Fluorescent Markers | Electrochemical activity, Fluorescence |
| Carbazole Derivatives | 3D Optical Data Storage | Two-photon absorption |
| Quinoxaline Derivatives | Electrochemical Devices | Reversible reduction potentials |
This table is interactive. Click on the headers to sort.
Use as Precursors for Polymeric Materials
The structural features of this compound derivatives make them suitable candidates as monomers or functional additives in the synthesis of advanced polymeric materials. The presence of reactive sites and rigid phenyl groups allows for their incorporation into polymer chains to modify the final material's properties.
Research has been conducted on the copolymerization of 1,3-butadiene (B125203) with various phenyl-substituted 1,3-butadiene derivatives. semanticscholar.org By analogy, derivatives of this compound could be chemically modified to create similar butadiene-type monomers. Incorporating such monomers into a polymer backbone, like polybutadiene, can significantly alter the material's properties. For example, the inclusion of rigid pendant phenyl groups has been shown to increase the glass transition temperature (Tg) of the resulting copolymer. semanticscholar.org This allows for the precise tuning of the mechanical and thermal properties of synthetic rubbers.
Furthermore, heterocyclic derivatives obtained from this compound can be used to create polymers with specific functionalities. These derivatives can act as stabilizers, protecting synthetic polymers from degradation caused by oxidative processes. google.com The inherent reactivity of the imine and ketone groups also offers pathways to create cross-linked or functionalized polymers for specialized applications.
Development of Chemo-sensors and Biosensors
The development of sensors for detecting specific chemical species is a critical area of materials science. Derivatives of this compound, particularly the heterocyclic compounds synthesized from them, are promising candidates for creating colorimetric chemosensors. scielo.org.mx
The principle behind these sensors lies in the ability of the heterocyclic ligand to selectively bind with a specific metal ion. This binding event alters the electronic structure of the molecule, leading to a visible change in color or fluorescence. For example, novel quinazolinone derivatives have been designed and synthesized to act as colorimetric chemosensors for detecting cations in aqueous solutions. scielo.org.mx Specific derivatives have demonstrated high selectivity and specificity towards ions like copper (Cu²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺). scielo.org.mx
The synthesis of these sensor molecules often involves multi-step reactions starting from precursors that can be conceptually linked to the this compound scaffold. The imine (-C=N-) and carbonyl (-C=O) groups, along with the aromatic rings, provide excellent coordination sites for metal ions. By modifying the peripheral structure of the molecule, researchers can tune the sensor's selectivity for different target ions. scielo.org.mxekb.eg
Table 2: Examples of Heterocyclic Chemosensors and Their Target Analytes
| Sensor Class | Target Analyte(s) | Detection Method |
| Quinazolinone Derivatives | Cu²⁺, Hg²⁺, Cd²⁺ | Colorimetric Change |
| Thiazole Derivatives | Various Metal Ions | Spectroscopic Shift |
| Imine-Oxime Complexes | Various Metal Ions | Spectroscopic/Electrochemical Change |
This table is interactive. Click on the headers to sort.
The research into these applications demonstrates the significant potential of this compound as a foundational structure for the next generation of advanced materials.
Future Research Directions and Perspectives on 1 Phenyl 3 Phenylimino Butan 1 One Chemistry
Exploration of Novel and Efficient Synthetic Methodologies
Table 1: Comparison of Synthetic Methodologies for 1-phenyl-3-(phenylimino)butan-1-one
| Methodology | Typical Conditions | Advantages | Disadvantages | Future Research Focus |
| Conventional Heating | Reflux in organic solvent (e.g., ethanol (B145695), toluene) with acid/base catalyst | Simple setup, well-established | Long reaction times, high energy consumption, use of volatile organic solvents | |
| Microwave-Assisted | Irradiation in a microwave reactor, often solvent-free or with minimal solvent | Rapid heating, significantly reduced reaction times, often higher yields | Requires specialized equipment | Optimization of reaction parameters, exploration of a wider range of catalysts |
| Ultrasound-Promoted | Sonication in a liquid medium | Enhanced reaction rates, improved mass transfer | Can be limited by scale-up | Investigation of continuous flow sonochemical reactors |
| Catalytic (Heterogeneous) | Use of solid acid or base catalysts | Easy catalyst recovery and reuse, simplified workup | Catalyst deactivation can be an issue | Design of highly active and stable heterogeneous catalysts |
| Green Solvents | Use of water, ionic liquids, or deep eutectic solvents | Reduced environmental impact, potential for improved reactivity/selectivity | Solvent cost and recyclability can be a concern | Screening of novel green solvent systems, optimization of reaction conditions |
Deeper Mechanistic Understanding of Key Transformations and Reactivity Patterns
While the general reactivity of this compound is understood, a deeper mechanistic elucidation of its key transformations is crucial for predictable and controlled synthesis of more complex molecules. The compound exists in tautomeric forms, and its reactivity can be finely tuned. Future studies should employ advanced computational and spectroscopic techniques to investigate the kinetics and thermodynamics of its reactions. For example, understanding the precise mechanism of its cycloaddition reactions can lead to the stereoselective synthesis of novel heterocyclic compounds. Detailed density functional theory (DFT) calculations could help in understanding reaction pathways, such as the cyclization processes leading to various heterocyclic systems. mdpi.com
Design and Development of Advanced Catalytic Systems
The nitrogen and oxygen atoms in this compound make it an excellent bidentate ligand for coordinating with a variety of metal ions. The resulting metal complexes have shown promise in catalysis. Future research should focus on the rational design of novel catalytic systems based on this scaffold. This includes the synthesis of chiral derivatives to be used as ligands in asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries. The development of immobilized catalysts, where these complexes are supported on solid materials, would also be a significant advancement, facilitating catalyst recovery and reuse.
Comprehensive Investigation of Broader Biological Activities and Molecular Targets
Schiff bases and their derivatives are known to exhibit a wide range of biological activities. While some studies have explored the antimicrobial and anticancer potential of related compounds, a comprehensive investigation into the biological profile of this compound and its derivatives is warranted. Future research should involve broad-spectrum screening against various pathogens and cancer cell lines. nih.govmdpi.com Subsequent studies should aim to identify the specific molecular targets and mechanisms of action. For instance, molecular docking studies could predict interactions with key enzymes or receptors, such as kinases or tubulin, which are often implicated in cancer. nih.govmdpi.com Identifying a specific protein target could pave the way for the development of new therapeutic agents. mdpi.com
Table 2: Potential Biological Activities and Research Approaches
| Biological Activity | Screening Methods | Mechanistic Studies | Potential Molecular Targets |
| Anticancer | Cytotoxicity assays against various cancer cell lines (e.g., MCF-7, HepG2, A549) nih.gov | Cell cycle analysis, apoptosis assays, gene expression studies nih.govmdpi.com | Tubulin, Protein Kinases (e.g., PI3Kα), Topoisomerase nih.govmdpi.com |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) determination against bacteria and fungi | Cell wall/membrane integrity assays, enzyme inhibition studies | Key bacterial or fungal enzymes (e.g., DNA gyrase, dihydrofolate reductase) |
| Antioxidant | DPPH radical scavenging assay, ABTS radical cation decolorization assay | Measurement of cellular reactive oxygen species (ROS) levels | |
| Anti-inflammatory | Inhibition of nitric oxide production in macrophages, cyclooxygenase (COX) inhibition assays | Measurement of pro-inflammatory cytokine levels | Cyclooxygenase (COX) enzymes |
Integration into Advanced Materials and Technologies for Specific Applications
The unique photophysical and chemical properties of this compound and its derivatives make them attractive candidates for applications in materials science. Future research could explore their use as building blocks for novel polymers with interesting thermal or optical properties. Their ability to form colored complexes with metal ions suggests potential applications in the development of colorimetric sensors for environmental monitoring. Furthermore, their incorporation into organic light-emitting diodes (OLEDs) or as corrosion inhibitors for metals are other promising avenues that deserve thorough investigation. The synthesis of derivatives with extended π-conjugation could lead to materials with enhanced fluorescence, making them suitable for bio-imaging applications.
Q & A
Basic: What are the optimized synthetic routes for 1-phenyl-3-(phenylimino)butan-1-one, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis typically involves condensation reactions between phenylacetyl derivatives and aniline derivatives. Key parameters include:
- Stoichiometric control : A 1:1 molar ratio of ketone (e.g., 1-phenylbutan-1-one) to aniline derivatives minimizes side reactions like oligomerization .
- Catalytic acid/base : Use of acetic acid or p-toluenesulfonic acid (1–5 mol%) accelerates imine formation while suppressing hydrolysis .
- Solvent selection : Refluxing in ethanol or toluene under inert atmosphere (N₂/Ar) enhances reaction efficiency.
- Temperature : Maintaining 80–110°C ensures kinetic control for higher regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
